3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) is a highly versatile dihalogenated nitroaromatic compound characterized by a melting point of 41–45 °C and a boiling point of 227–232 °C . Its procurement value is primarily driven by its dual reactivity profile: the strongly electron-withdrawing nitro group activates the para-fluorine for rapid, regioselective nucleophilic aromatic substitution (SNAr), while the meta-chlorine remains intact for downstream functionalization . Industrially, it is the definitive precursor for 3-chloro-4-fluoroaniline, a non-negotiable building block for blockbuster kinase inhibitors and fluoroquinolone antibiotics .
Substituting 3-chloro-4-fluoronitrobenzene with closely related analogs fundamentally disrupts synthetic pathways and API design. Using 3,4-dichloronitrobenzene as a direct substitute in SNAr reactions drastically reduces reaction rates and compromises regioselectivity, as chlorine is a significantly poorer leaving group than fluorine in Meisenheimer complex intermediates . Conversely, employing 3,4-difluoronitrobenzene leads to competing substitutions at both halogenated positions and fails to provide the essential meta-chlorine structural handle required for the precise pharmacophores of downstream drugs like gefitinib [1].
In SNAr reactions driven by the para-nitro group, the fluorine atom in 3-chloro-4-fluoronitrobenzene acts as a vastly superior leaving group compared to chlorine. When compared to the baseline 3,4-dichloronitrobenzene, 3-chloro-4-fluoronitrobenzene allows nucleophiles (such as amines or alkoxides) to selectively displace the fluorine under mild conditions, leaving the 3-chloro position strictly intact. This regiocontrol prevents the formation of over-substituted or isomeric byproducts that plague the dichlorinated analog.
| Evidence Dimension | Leaving group lability in SNAr |
| Target Compound Data | Highly regioselective F-displacement at mild temperatures |
| Comparator Or Baseline | 3,4-Dichloronitrobenzene (sluggish, poorly selective Cl-displacement) |
| Quantified Difference | Fluorine is displaced orders of magnitude faster than chlorine in para-nitro systems |
| Conditions | Amine nucleophiles, mild heating (RT to 60 °C) |
Ensures high-yield, predictable functionalization without the need for complex downstream isomer separation.
The commercial viability of 3-chloro-4-fluoronitrobenzene is heavily tied to its clean reduction profile. Under catalytic hydrogenation using 1% Pt/C at 50–100 °C and 0.1–5 MPa hydrogen pressure, it converts to 3-chloro-4-fluoroaniline with a yield exceeding 94% and a purity of >99.5% [1]. This modern catalytic route vastly outperforms traditional iron/acid reduction baselines, which generate massive volumes of iron sludge and lower isolated yields.
| Evidence Dimension | Reduction yield and purity |
| Target Compound Data | >94% yield, >99.5% purity via Pt/C hydrogenation |
| Comparator Or Baseline | Traditional Iron/HCl reduction (lower yield, high heavy-metal waste) |
| Quantified Difference | >94% isolated yield with zero iron-sludge generation |
| Conditions | 1% Pt/C catalyst, 0.1-5 MPa H2, 50-100 °C |
Direct catalytic reduction to high-purity aniline is critical for the cost-effective scaling of pharmaceutical intermediates.
Procurement stability for 3-chloro-4-fluoronitrobenzene is guaranteed by its highly efficient synthesis from cheaper chlorinated precursors. The Halex reaction of 3,4-dichloronitrobenzene with potassium fluoride (KF) in DMSO or tetramethylenesulfone at 140–180 °C achieves an 82% to 87.8% yield of 3-chloro-4-fluoronitrobenzene [1]. This efficient mono-fluorination demonstrates robust industrial manufacturability, ensuring that bulk procurement remains economically viable compared to synthesizing complex fluorinated aromatics from scratch.
| Evidence Dimension | Industrial synthesis yield |
| Target Compound Data | 82–87.8% yield via Halex |
| Comparator Or Baseline | De novo synthesis of fluorinated aromatics (multi-step, low overall yield) |
| Quantified Difference | Up to 87.8% single-step conversion from 3,4-dichloronitrobenzene |
| Conditions | KF, phase transfer catalyst or polar aprotic solvent (DMSO/Sulfolane), 140–180 °C |
High-yielding industrial synthesis routes guarantee stable pricing and reliable bulk availability for procurement teams.
3-Chloro-4-fluoronitrobenzene is the mandatory starting material for producing 3-chloro-4-fluoroaniline, which is directly incorporated into the quinazoline core of gefitinib and related anti-cancer APIs. The specific 3-chloro-4-fluoro substitution pattern is strictly required for target binding affinity [1].
The compound serves as a critical upstream intermediate for antibacterial drugs such as norfloxacin and ciprofloxacin. Its precise halogenation pattern is preserved through reduction and subsequent coupling steps to form the active pharmacophore[2].
In the development of advanced herbicides and fungicides, the compound is utilized for its highly predictable SNAr reactivity. Researchers can selectively substitute the para-fluorine with various nucleophiles while retaining the meta-chlorine for subsequent cross-coupling or as a lipophilic structural element.
Corrosive;Acute Toxic;Irritant;Health Hazard